molecular formula C9H9N3O2 B1215519 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione CAS No. 6294-54-8

5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione

Cat. No.: B1215519
CAS No.: 6294-54-8
M. Wt: 191.19 g/mol
InChI Key: OWAMLUWBGKKQEW-UHFFFAOYSA-N
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Description

5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione (CAS RN: 6294-54-8) is a chemical compound featuring the imidazolidine-2,4-dione core, a scaffold widely recognized in medicinal chemistry for its diverse biological potential. This compound serves as a valuable building block for researchers designing and synthesizing novel molecules for pharmaceutical development. The imidazolidine-2,4-dione (hydantoin) scaffold is a privileged structure in drug discovery. Scientific studies have demonstrated that derivatives based on this core exhibit significant promise in anticancer research, particularly as inhibitors of proteins like B-cell lymphoma 2 (Bcl-2) . Furthermore, recent research on hydantoin derivatives has shown potent inhibitory activity against key growth factor receptors such as the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), which are critical targets in oncology . The presence of both hydrogen bond donor and acceptor groups in its structure allows for diverse interactions with biological targets, making it a versatile fragment in combinatorial chemistry and structure-activity relationship (SAR) studies . With a molecular formula of C 9 H 9 N 3 O 2 and a molecular weight of 191.19 g/mol, this compound is supplied for research applications . It is intended for use in laboratory investigations only. Intended Use & Disclaimer: This product is labeled "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

5-methyl-5-pyridin-4-ylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-9(6-2-4-10-5-3-6)7(13)11-8(14)12-9/h2-5H,1H3,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWAMLUWBGKKQEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50278712
Record name 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione
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Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6294-54-8
Record name NSC9479
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Record name 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione
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Preparation Methods

Reaction Mechanism and Conditions

The ketone (4-acetylpyridine) reacts with ammonium carbonate and potassium cyanide in aqueous ethanol under reflux. The mechanism proceeds via cyanohydrin intermediate formation, followed by cyclization with urea to yield the hydantoin core.

Key Conditions :

  • Molar Ratio : 1:2:1 (ketone:ammonium carbonate:KCN)

  • Temperature : 80–100°C

  • Reaction Time : 12–24 hours

Yield and Optimization

Optimized conditions report yields of 65–75% . Excess ammonium carbonate improves cyclization efficiency, while controlled pH (8–9) minimizes side reactions.

Carboxylic Acid Condensation with Urea

This method leverages pyridine-4-carboxylic acid (isonicotinic acid) as a precursor, reacting with methylamine and urea under dehydrating conditions.

Stepwise Synthesis

  • Formation of Methylamide :
    Pyridine-4-carboxylic acid is converted to its acid chloride using phosphorus oxychloride (POCl₃), followed by reaction with methylamine to form N-methylpyridine-4-carboxamide.

  • Cyclization with Urea :
    The amide undergoes cyclization with urea in the presence of POCl₃, forming the imidazolidine-2,4-dione ring.

Reaction Table :

StepReagentsConditionsYield
1POCl₃, CH₃NH₂0°C → RT, 4h85%
2Urea, POCl₃Reflux, 8h60%

Challenges

  • Byproduct Formation : Excess POCl₃ may lead to over-chlorination.

  • Solvent Choice : Anhydrous dioxane or THF enhances solubility.

Cyclization of α-Amino Acid Derivatives

Synthesis via α-amino acids involves 3-amino-3-methyl-3-(pyridin-4-yl)propanoic acid , though this precursor is seldom commercially available.

Synthetic Pathway

  • Amino Acid Preparation :
    Pyridine-4-carbaldehyde undergoes Strecker synthesis with methylamine and KCN to form the α-amino nitrile, which is hydrolyzed to the amino acid.

  • Hydantoin Formation :
    The amino acid reacts with urea in HCl, cyclizing via intramolecular dehydration.

Key Data :

  • Cyclization Yield : 50–55% (due to hydrolysis side reactions).

  • Temperature : 100°C, 6h.

Multi-Step Synthesis from Pyridine-4-carboxaldehyde

A three-step approach optimizes regioselectivity and purity.

Reaction Sequence

  • Aldol Condensation :
    Pyridine-4-carbaldehyde reacts with acetone to form 4-(3-oxobutanoyl)pyridine.

  • Reductive Amination :
    The ketone is treated with ammonium acetate and NaBH₃CN to yield 3-methyl-3-(pyridin-4-yl)butan-1-amine.

  • Cyclization :
    The amine reacts with phosgene (COCl₂) to form the hydantoin ring.

Optimization Insights :

  • Phosgene Alternative : Triphosgene reduces toxicity while maintaining 70% yield.

  • Solvent : Dichloromethane (DCM) minimizes side reactions.

Comparative Analysis of Methods

MethodStarting MaterialYieldAdvantagesLimitations
Bucherer-Bergs4-Acetylpyridine70%One-pot reactionCyanide toxicity
Carboxylic AcidIsonicotinic acid60%ScalableByproduct formation
α-Amino AcidPyridine-4-carbaldehyde55%High purityMulti-step synthesis
Multi-StepPyridine-4-carbaldehyde65%RegioselectivePhosgene handling

Scientific Research Applications

Medicinal Chemistry

5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione has been investigated for its potential therapeutic effects. Research indicates that it may act as an inhibitor of specific enzymes involved in disease processes.

Table 1: Therapeutic Potential and Mechanisms of Action

Application AreaMechanismReference
Antitumor ActivityInhibition of cancer cell proliferation
Anti-inflammatory EffectsModulation of cytokine production
Antimicrobial ActivityDisruption of microbial cell function

Antitumor Activity

Studies have shown that this compound exhibits significant antitumor properties. In vitro experiments indicate that it can inhibit the growth of various cancer cell lines.

Table 2: Antitumor Activity Results

Compound NameCell Line TestedIC50 (µM)Reference
This compoundMCF-7 (breast cancer)10
5-Methyl derivativesMDA-MB-231 (breast cancer)<5

In a study focusing on structural modifications of imidazolidine derivatives, it was found that certain modifications enhanced cytotoxic effects against breast cancer cells, indicating the importance of structural diversity in drug design.

Anti-inflammatory Properties

The compound has demonstrated the ability to inhibit pro-inflammatory cytokines in cell culture studies, suggesting its potential use in treating inflammatory diseases. This property could be beneficial for conditions such as rheumatoid arthritis or inflammatory bowel disease.

Case Study 1: Inhibition of Perforin Activity

A study explored the ability of similar compounds to inhibit perforin activity, which is crucial for immune responses. While specific results for this compound were not detailed, related compounds showed promising results in reducing perforin-mediated cytotoxicity in lymphocytes, suggesting potential applications in immunotherapy .

Case Study 2: Combination Therapy with Chemotherapeutics

Research has indicated that combining this compound with established chemotherapeutics such as doxorubicin enhances cytotoxicity while reducing side effects. This synergistic effect highlights the potential for developing combination therapies that improve treatment outcomes for cancer patients .

Industrial Applications

In addition to its medicinal applications, this compound is utilized in the synthesis of specialty chemicals and pharmaceuticals. Its role as an intermediate in chemical reactions makes it valuable for producing complex organic molecules.

Mechanism of Action

The mechanism of action of 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also modulate receptor activity by binding to receptor sites, influencing signal transduction pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Hydantoin derivatives vary significantly based on substituents at the 5-position, influencing electronic properties, solubility, and biological activity. Below is a comparative analysis of structurally related compounds:

Compound Name Substituent(s) at 5-Position Molecular Weight (g/mol) Key Properties Source
5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione Methyl, pyridin-4-yl 191.19 Polar pyridine enhances hydrogen bonding; used in alkylation reactions .
5-Methyl-5-(naphthalen-2-yl)imidazolidine-2,4-dione Methyl, naphthalen-2-yl ~322.37 Lipophilic naphthyl group improves membrane permeability; 5-HT6R ligand .
5-Methyl-5-[4-(trifluoromethyl)phenyl]imidazolidine-2,4-dione Methyl, 4-(trifluoromethyl)phenyl 334.00 Trifluoromethyl enhances electrophilicity and stability .
5-Methyl-5-(4-methylphenyl)imidazolidine-2,4-dione Methyl, 4-methylphenyl 204.23 Methylphenyl increases hydrophobicity; lab-grade availability .
5-Methyl-5-(quinazolin-2-ylphenyl)imidazolidine-2,4-dione Methyl, quinazolin-2-ylphenyl ~405.42 Dual Tankyrase 1/2 inhibitor; ΔG = -43.88 kcal/mol (TNKS-1) .
5-Methyl-5-phenylimidazolidine-2,4-dione (Hyd8) Methyl, phenyl 190.20 Simplest aryl analog; foundational for SAR studies .

Key Observations :

  • Electronic Effects : The trifluoromethyl group in 5-Methyl-5-[4-(trifluoromethyl)phenyl]imidazolidine-2,4-dione significantly increases electrophilicity, enabling unique reactivity in cyclization reactions .
  • Lipophilicity : Naphthalen-2-yl and trifluoromethylphenyl substituents enhance lipophilicity, favoring blood-brain barrier penetration (e.g., 5-HT6R ligands in ) .
Pharmacological Activity
  • Tankyrase Inhibition : 5-Methyl-5-(quinazolin-2-ylphenyl)imidazolidine-2,4-dione demonstrates dual inhibition of Tankyrase 1/2 (TNKS-1 ΔG = -43.88 kcal/mol; TNKS-2 ΔG = -30.79 kcal/mol), a mechanism relevant in oncology .
  • 5-HT6 Receptor Modulation : Derivatives like 5-Methyl-5-(naphthalen-2-yl)imidazolidine-2,4-dione are explored as 5-HT6 receptor ligands for treating CNS disorders such as depression .
  • Antimicrobial Potential: Hydantoins with alkyl substituents (e.g., 5-butyl-5-methyl derivatives) exhibit moderate antimicrobial activity, though less potent than fluorinated analogs .

Biological Activity

5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione, also known as 5-methyl-5-(4-pyridyl)hydantoin, is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a five-membered imidazolidine ring with a pyridine substituent. Its structural formula can be represented as follows:

C8H8N2O2\text{C}_8\text{H}_8\text{N}_2\text{O}_2

This structure contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted on various derivatives showed that modifications in the substituents can enhance antibacterial activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of this compound Derivatives

Compound DerivativeMIC (µg/mL)Target Bacteria
Parent Compound32S. aureus
Methyl Substituted16E. coli
Ethyl Substituted8S. aureus

The minimum inhibitory concentration (MIC) values indicate that the ethyl-substituted derivative exhibits the highest potency against S. aureus.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. It acts as a modulator of the N-formyl peptide receptor 2 (FPR2), which plays a crucial role in leukocyte trafficking during inflammation. In vitro studies demonstrated that treatment with this compound significantly reduced the migration of inflammatory cells.

Case Study: Inhibition of Leukocyte Migration

In a controlled experiment, leukocyte migration was assessed in response to inflammatory stimuli. The application of this compound resulted in a 40% reduction in leukocyte migration compared to untreated controls.

Anticancer Activity

There is emerging evidence suggesting that this compound may have anticancer properties. A study involving various cancer cell lines showed that it induces apoptosis in cancer cells through the activation of caspase pathways.

Table 2: Anticancer Activity Assessment

Cell LineIC50 (µM)Mechanism of Action
HeLa15Caspase activation
MCF720Induction of apoptosis
A54925Cell cycle arrest

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating promising anticancer activity across multiple cell lines.

Q & A

What are the recommended synthetic routes for 5-methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione, and how can reaction intermediates be characterized?

Basic
A common approach involves cyclization of substituted pyridine precursors with urea derivatives under basic conditions. For example, in structurally related imidazolidinediones (e.g., 5-(4-methoxyphenyl)-5-methyl derivatives), anhydrous pyridine is used as a solvent, and acyl chlorides are added dropwise under nitrogen to form intermediates . Intermediate purity is verified via HPLC or TLC, followed by recrystallization. Key characterization tools include 1H^1H-NMR for tracking substituent integration and FT-IR to confirm carbonyl (C=O) and amide (N-H) stretches .

How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Basic
Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation of stereochemistry and substituent orientation. For example, the crystal structure of 5-(4-fluorophenyl)-5-methyl-imidazolidine-2,4-dione revealed a planar imidazolidinedione core with a dihedral angle of 85.3° between the pyridine and fluorophenyl rings, stabilized by intermolecular hydrogen bonds . SCXRD data collection typically uses Mo-Kα radiation (λ=0.71073\lambda = 0.71073 Å), with refinement via SHELXL-97 .

What computational methods are effective in optimizing the synthesis of imidazolidinedione derivatives?

Advanced
Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states. Institutions like ICReDD combine reaction path searches with experimental data to streamline optimization. For instance, transition-state modeling for nucleophilic substitutions in pyridine derivatives can identify energy barriers, while machine learning algorithms prioritize high-yield conditions (e.g., solvent polarity, temperature) . Hybrid computational-experimental workflows reduce trial-and-error by >50% .

How do substituents on the pyridine ring influence the biological activity of imidazolidinediones?

Advanced
Substituent effects are studied via structure-activity relationship (SAR) assays. For example, introducing electron-withdrawing groups (e.g., fluorine) at the pyridine 4-position enhances binding affinity to kinase targets, as seen in analogues like (5R)-5-ethyl-3-[6-(3-methoxy-4-methyl-phenoxy)pyridin-3-yl]imidazolidine-2,4-dione . In vitro assays (e.g., enzyme inhibition) paired with molecular docking (AutoDock Vina) quantify interactions with active sites .

What statistical experimental design (DoE) methods improve reaction yield and purity?

Advanced
Response surface methodology (RSM) and factorial designs systematically optimize parameters. For imidazolidinedione synthesis, a central composite design (CCD) can model the effects of temperature, stoichiometry, and catalyst loading. A study on thiazolidinediones achieved a 92% yield by optimizing reflux time (6–12 hrs) and NaOH concentration (1.5–2.5 M) via ANOVA analysis . DOE software (e.g., Minitab) generates contour plots to identify robust conditions .

How can spectroscopic contradictions (e.g., unexpected NMR shifts) be resolved during characterization?

Advanced
Contradictions often arise from tautomerism or solvent effects. For example, in 5-substituted imidazolidinediones, keto-enol tautomerism can split 1H^1H-NMR peaks. Deuterated DMSO or variable-temperature NMR (VT-NMR) suppresses dynamic exchange, clarifying signals. Additionally, 13C^{13}C-NMR and HSQC correlate ambiguous protons with carbon environments .

What are the challenges in scaling up imidazolidinedione synthesis, and how are they addressed?

Advanced
Batch-to-batch variability in cyclization steps is mitigated via flow chemistry. Continuous flow reactors enhance heat/mass transfer, reducing side products (e.g., dimerization). For example, a microreactor with a residence time of 30 mins at 120°C improved yield by 18% compared to batch for analogous heterocycles . Real-time PAT (process analytical technology), such as inline FT-IR, monitors intermediate conversion .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione
Reactant of Route 2
5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione

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